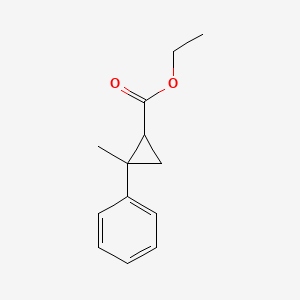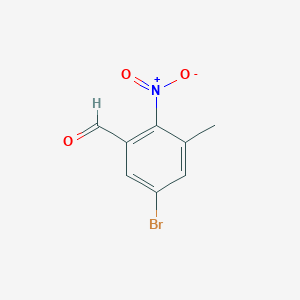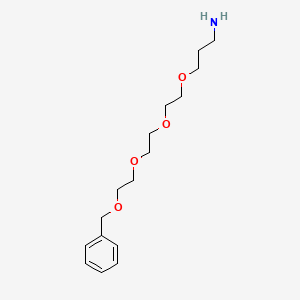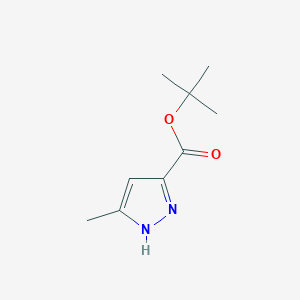![molecular formula C19H24N2O4 B14020360 Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate CAS No. 58137-28-3](/img/structure/B14020360.png)
Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexenyl ring, a phenacyl group, and a carbamate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate typically involves the reaction of 5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenylamine with ethyl chloroformate. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or ethanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, alcohols, and substituted carbamates. These products can further undergo additional reactions to form more complex molecules .
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]acetate
- Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]propionate
Uniqueness
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research .
Eigenschaften
CAS-Nummer |
58137-28-3 |
|---|---|
Molekularformel |
C19H24N2O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
ethyl N-[(5,5-dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]carbamate |
InChI |
InChI=1S/C19H24N2O4/c1-4-25-18(24)21-20-15-11-19(2,3)12-17(23)14(15)10-16(22)13-8-6-5-7-9-13/h5-9,20H,4,10-12H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
QOXCFOHZIFAWGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NNC1=C(C(=O)CC(C1)(C)C)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)











![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
